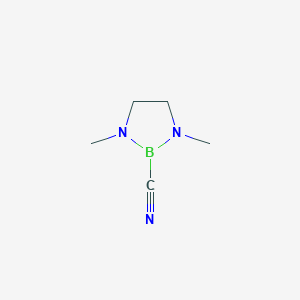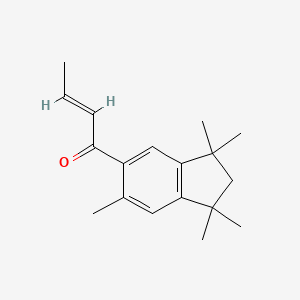
8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dioxane ring attached to a purine core, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione typically involves the coupling of a purine derivative with a dioxane moiety. One common method involves the use of microwave irradiation to promote the C-C bond coupling between the dioxane and the purine derivative . This method is efficient and results in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The reaction conditions are optimized to maintain the integrity of the compound while maximizing the output. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired results.
化学反応の分析
Types of Reactions
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated products. Substitution reactions can result in the formation of various substituted purine derivatives.
科学的研究の応用
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,4-Dioxan-2-yl(diphenyl)methanol
- (1,4-Dioxan-2-yl)methanol
Uniqueness
Compared to similar compounds, 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione stands out due to its unique combination of a dioxane ring and a purine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
66274-13-3 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-5-18-3-4-19-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChIキー |
GFJDYLNCEORVRR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3COCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


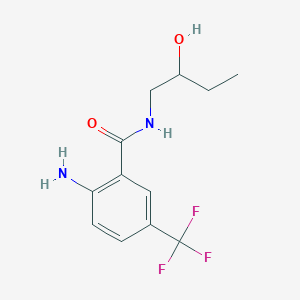
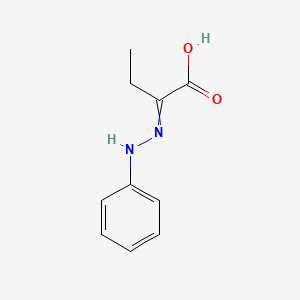
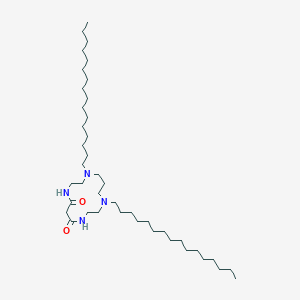
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)



![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
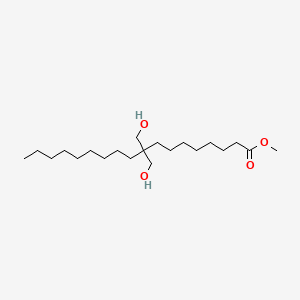
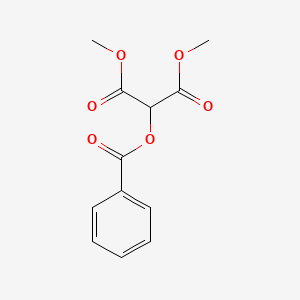
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
